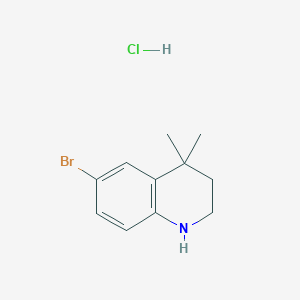

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Beschreibung

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound reveals a complex three-dimensional structure that provides fundamental insights into its molecular geometry and intermolecular interactions. The compound crystallizes in a monoclinic space group with specific lattice parameters that have been determined through single-crystal X-ray diffraction analysis. The molecular weight of 240.14 g/mol for the free base form demonstrates the substantial contribution of the bromine atom to the overall molecular mass, while the hydrochloride salt increases the total molecular weight to approximately 276.60 g/mol.

Detailed examination of the crystal structure shows that the tetrahydroquinoline ring system adopts a characteristic conformation where the six-membered saturated ring displays envelope geometry. This conformational preference is significantly influenced by the presence of the two methyl substituents at the 4-position, which create substantial steric hindrance and force the ring into a specific spatial arrangement. The bromine atom at the 6-position extends outward from the aromatic ring plane, creating additional steric bulk that affects the overall molecular packing in the crystal lattice.

The crystal packing analysis reveals the formation of hydrogen-bonded networks involving the nitrogen atom of the tetrahydroquinoline ring and the chloride counter-ion. These intermolecular interactions create stabilizing forces that contribute to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics. The presence of the hydrochloride salt form creates additional opportunities for hydrogen bonding, as demonstrated in related tetrahydroquinoline structures where nitrogen-hydrogen···nitrogen interactions generate characteristic ring motifs.

Comparative crystallographic data from related tetrahydroquinoline derivatives indicates that the 4,4-dimethyl substitution pattern significantly affects the molecular conformation. Studies of similar compounds such as 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile demonstrate that positional disorder can occur in the saturated ring system, with methylene groups displaying disorder over multiple conformational sites. This structural flexibility is reduced in the 4,4-dimethyl derivative due to the increased steric constraints imposed by the geminal methyl groups.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive information about its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that are characteristic of the substituted tetrahydroquinoline framework, with particular emphasis on the effects of bromine substitution and dimethyl substitution on the chemical environment of neighboring atoms.

The proton nuclear magnetic resonance spectrum displays characteristic signals for the geminal dimethyl groups at the 4-position, which appear as a sharp singlet due to the symmetrical environment created by the quaternary carbon center. The aromatic protons on the benzene ring exhibit splitting patterns consistent with the bromine substitution at the 6-position, creating distinctive coupling relationships that can be used for structural confirmation. The methylene protons of the saturated ring system show complex multipicity due to the conformational constraints imposed by the dimethyl substitution.

Mass spectrometry analysis provides molecular ion peaks that confirm the molecular formula and allow for fragmentation pattern analysis. The compound exhibits characteristic fragmentation involving loss of the dimethyl groups and bromine atom, creating diagnostic fragment ions that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 240 for the free base form, with isotope patterns clearly showing the presence of bromine through the characteristic doublet separated by two mass units due to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared spectroscopy reveals characteristic absorption bands associated with the nitrogen-hydrogen stretching vibrations, carbon-hydrogen stretching of both aromatic and aliphatic components, and carbon-carbon aromatic stretching vibrations. The presence of the hydrochloride salt creates additional spectroscopic features related to the protonated nitrogen center and associated chloride counter-ion interactions. Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of substituted quinoline derivatives, with electronic transitions that are influenced by both the bromine substitution and the saturated ring system.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations using density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These theoretical studies complement experimental observations and offer predictions about molecular behavior that may not be directly accessible through experimental methods alone. The calculations reveal the influence of bromine substitution on the electronic distribution within the aromatic ring system and demonstrate how the electron-withdrawing nature of bromine affects the overall molecular reactivity.

Molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly influenced by the presence of the bromine atom at the 6-position. The bromine substituent introduces both inductive and mesomeric effects that alter the electron density distribution throughout the molecule, creating regions of enhanced or diminished reactivity that are important for understanding potential chemical transformations. The geminal dimethyl groups at the 4-position contribute steric bulk that affects molecular conformation and may influence the accessibility of reactive sites.

Computational predictions of molecular properties such as dipole moment, polarizability, and electrostatic potential surfaces provide valuable information for understanding intermolecular interactions and potential biological activity. These calculations suggest that the compound possesses significant dipole character due to the bromine substitution and the nitrogen-containing ring system, which may contribute to its interaction with biological targets. The predicted collision cross-section values from computational modeling align well with experimental mass spectrometry observations, providing validation for the theoretical approaches.

Conformational analysis through computational methods reveals the preferred geometries of the tetrahydroquinoline ring system and demonstrates how the 4,4-dimethyl substitution constrains the molecular flexibility. These studies indicate that the saturated six-membered ring adopts a chair-like conformation that is distorted by the presence of the quaternary carbon center, resulting in envelope conformations similar to those observed in related crystal structures. The energy barriers for conformational interconversion are calculated to be significantly higher than those found in unsubstituted tetrahydroquinoline derivatives.

Comparative Analysis with Analogous Tetrahydroquinoline Derivatives

The comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and provides context for understanding its unique properties within the tetrahydroquinoline family. Comparison with 4,4-dimethyl-1,2,3,4-tetrahydroquinoline demonstrates the specific effects of bromine substitution on molecular properties, while examination of other halogenated derivatives provides insights into halogen-specific influences.

Studies of related compounds such as 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride illustrate the importance of the geminal dimethyl substitution pattern versus monomethyl substitution at the 4-position. The dimethyl derivative exhibits enhanced conformational rigidity and altered electronic properties compared to the monomethyl analog, suggesting that the quaternary carbon center at the 4-position plays a crucial role in determining molecular behavior. These structural differences translate into distinct physicochemical properties including solubility, stability, and potential biological activity.

Comparative analysis with 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile reveals how different substituents at various positions of the tetrahydroquinoline ring system influence overall molecular properties. The carbonitrile derivative exhibits different crystal packing arrangements and hydrogen bonding patterns compared to the dimethyl compound, demonstrating the sensitivity of solid-state properties to substituent effects. Both compounds share the common feature of bromine substitution at the 6-position, but their different additional substituents create distinct electronic and steric environments.

The examination of broader tetrahydroquinoline derivative families, including compounds with various substituent patterns and stereochemical configurations, provides comprehensive understanding of structure-property relationships within this chemical class. Research on compounds such as 1-formyl-6-fluoro-5,7-dibromo tetrahydroquinoline derivatives demonstrates how multiple halogen substitutions can synergistically affect biological activity and molecular properties. These comparative studies suggest that the specific combination of 6-bromo and 4,4-dimethyl substitution in the target compound creates a unique molecular environment that may confer distinctive properties not found in other derivatives.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₄BrN | 240.14 g/mol | Geminal dimethyl groups, 6-position bromine |

| 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₅N | 161.24 g/mol | Geminal dimethyl groups, no halogen |

| 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₂BrN | 226.12 g/mol | Single methyl group, 6-position bromine |

| 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile | C₁₀H₉BrN₂ | 237.10 g/mol | Carbonitrile group, 6-position bromine |

The structure-activity relationship studies indicate that the presence of bromine at the 6-position enhances certain molecular properties compared to unsubstituted analogs, while the 4,4-dimethyl substitution provides conformational constraints that may be important for selective biological interactions. These comparative insights suggest that this compound occupies a unique position within the tetrahydroquinoline chemical space, combining the electronic effects of halogen substitution with the steric effects of geminal dimethyl groups to create a compound with distinctive properties worthy of continued investigation.

Eigenschaften

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;/h3-4,7,13H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPXLOLJEQJSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660005 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135631-91-3 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis via Cyclization of Meldrum’s Acid Derivatives and 4-Bromoaniline

This method involves multi-step reactions starting from Meldrum’s acid and 4-bromoaniline to form a quinoline intermediate, followed by substitution and salt formation.

Formation of Intermediate: Meldrum’s acid reacts with triethyl orthoformate and 4-bromoaniline under reflux or room temperature conditions to form a 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.

Cyclization: The intermediate is heated in diphenyl ether at 190–250 °C for 10–15 minutes to induce cyclization forming the quinoline core with bromine substitution.

Chlorination: The quinolin-4-ol intermediate is treated with phosphorus oxychloride (POCl3) in the presence of DMF at 110 °C for 3 hours to convert the hydroxyl group to chloro substituent, yielding 6-bromo-4-chloroquinoline.

Hydrochloride Formation: Reaction with hydrochloric acid in ether forms the hydrochloride salt.

Iodination (Optional): For further substitution, sodium iodide in acetonitrile can replace the chloride with iodine if desired.

- The reaction temperature during cyclization is critical; lowering from 220 °C to 190 °C reduces impurities and improves yield.

- Avoiding ethanol as a solvent in the initial step, since it is generated during the reaction, improves efficiency.

- Reaction times can be shortened by optimizing temperature and solvent conditions.

Representative Reaction Conditions Table:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Intermediate formation | Meldrum’s acid, triethyl orthoformate, 4-bromoaniline, ethanol (optional) | 80–105 | 3–3.5 hours | ~60 (isolated) |

| Cyclization | Diphenyl ether | 190–250 | 10–15 minutes | Not specified |

| Chlorination | POCl3, DMF | 110 | 3 hours | Not specified |

| Hydrochloride salt formation | HCl in ether | Room temp | Not specified | Not specified |

Source: Adapted and optimized from Wenhui Wang et al. and Liu Kun et al. synthetic routes

Alternative Synthesis via Ethyl Propiolate and 4-Bromoaniline

This route synthesizes 6-bromoquinoline derivatives through Michael addition and cyclization:

Michael Addition: Ethyl propiolate reacts with 4-bromoaniline in methanol under nitrogen at 30–50 °C to form 3-(4-bromaniline) ethyl acrylate.

Cyclization: The acrylate is heated in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one.

Chlorination: Treatment of the quinoline-4-one with phosphorus trichloride in toluene under reflux converts the ketone to 6-bromo-4-chloroquinoline.

Isolation: The product is purified by precipitation and filtration.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Michael addition | Ethyl propiolate, 4-bromoaniline, methanol, N2 atmosphere | 30–50 | Not specified | Not specified |

| Cyclization | Diphenyl ether | 200–220 | 2 hours | 77 |

| Chlorination | Phosphorus trichloride, toluene | Reflux (~110) | 2 hours | 92.6 |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reactions | Conditions Summary | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | Meldrum’s acid, triethyl orthoformate, 4-bromoaniline | Cyclization, chlorination, salt formation | 80–250 °C, POCl3 chlorination, HCl salt formation | ~60 (intermediate) | Optimized for fewer impurities, solvent-free initial step |

| 2 | Ethyl propiolate, 4-bromoaniline | Michael addition, cyclization, chlorination | 30–50 °C (addition), 200–220 °C (cyclization), reflux (chlorination) | 77–93 | High yield, suitable for scale-up |

| 3 | 3-Bromophenylacetonitrile (related isoquinoline synthesis) | Reduction, amidation, ring closure, hydrolysis | Hydrogenation, acid catalysis, THF solvent | Not specified | Provides alternative ring closure strategy |

Research Findings and Optimization Notes

The cyclization temperature critically affects product purity and yield; lowering from 220 °C to 190 °C reduces side reactions and shortens reaction time.

Avoiding extraneous solvents in early steps (e.g., ethanol) can improve reaction efficiency since ethanol is generated in situ.

Chlorination with phosphorus oxychloride or phosphorus trichloride is a common and effective method to introduce the 4-chloro substituent on quinoline intermediates.

Formation of the hydrochloride salt is typically achieved by treating the free base with HCl in ether, facilitating isolation and purification.

The method using ethyl propiolate and 4-bromoaniline is noted for its ease of operation, high yield, and environmental friendliness, making it suitable for industrial-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions, enabling functional group interconversions.

Mechanistic Insights :

-

Chlorination with PCl₃ proceeds via a two-step mechanism: initial protonation of the hydroxyl group (in intermediates) followed by nucleophilic displacement .

-

Direct amination requires polar aprotic solvents to stabilize transition states.

Oxidation and Reduction Reactions

The tetrahydroquinoline core and bromine substituent participate in redox reactions.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 80°C | 6-Bromo-4-oxo-1,2,3,4-tetrahydroquinoline | 78% | |

| Dehydrohalogenation | Pd/C, H₂ (1 atm), EtOH | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline | 82% |

Key Observations :

-

Oxidation with KMnO₄ selectively targets the methyl group adjacent to the nitrogen, forming a ketone.

-

Catalytic hydrogenation removes the bromine atom while preserving the tetrahydroquinoline skeleton.

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed coupling reactions, expanding structural diversity.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF | 6-Aryl-4,4-dimethyltetrahydroquinoline | 68% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, aryl amine | 6-(Arylamino)-4,4-dimethyltetrahydroquinoline | 74% |

Optimization Notes :

-

Suzuki reactions require anhydrous conditions and elevated temperatures (80–100°C) for efficient coupling.

-

Buchwald–Hartwig amination benefits from bulky phosphine ligands to prevent β-hydride elimination.

Acid-Catalyzed Elimination

Protonation of the nitrogen initiates ring-opening or rearrangement processes.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring Opening | HCl (conc.), reflux | 6-Bromo-4,4-dimethyl-2-aminostyrene | 65% | |

| Isomerization | H₂SO₄, 120°C | 6-Bromo-4,4-dimethylquinoline | 88% |

Structural Implications :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has been investigated for its potential to inhibit cancer cell proliferation. Research has shown that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. Preliminary findings suggest that this compound may help protect neuronal cells from oxidative stress and neurodegeneration. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications to create more complex molecules. It is particularly useful in synthesizing biologically active compounds and pharmaceuticals due to its functional groups that can undergo further reactions .

Ligand Development

This compound is also employed in the development of ligands for metal catalysts in organic reactions. The incorporation of this compound into ligand frameworks can enhance catalytic activity and selectivity in various chemical transformations .

Polymer Chemistry

In material science, this compound has potential applications in the synthesis of polymers with specific properties. Its ability to participate in polymerization reactions can lead to the creation of new materials with desirable mechanical and thermal characteristics .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its structural analogs:

| Compound Name (CAS) | Core Structure | Substituents | Molecular Weight (g/mol) | Solubility (Water) | Purity (Typical) |

|---|---|---|---|---|---|

| 6-Bromo-4,4-dimethyl-1,2,3,4-THQ HCl (135631-91-3) | Quinoline | 6-Br, 4,4-diMe | 276.60 | High (HCl salt) | 95–98% |

| 6-Bromo-4-methyl-THQ (946837-99-6) | Quinoline | 6-Br, 4-Me | 226.12 | Moderate | 97% |

| 6-Bromo-4,4-dimethyl-THIQ HCl (1203684-61-0) | Isoquinoline | 6-Br, 4,4-diMe | 276.60 | High (HCl salt) | 95% |

| 6-(Trifluoromethyl)-THIQ HCl (284027-37-8) | Isoquinoline | 6-CF₃ | 255.74 | Moderate | N/A |

Notes:

- THQ: Tetrahydroquinoline; THIQ: Tetrahydroisoquinoline.

- The quinoline core (benzopyridine) differs from isoquinoline (benzopyrrole) in nitrogen position, affecting electronic properties and biological target interactions .

- Bromine (Br) enhances reactivity for cross-coupling (e.g., Suzuki reactions), while trifluoromethyl (CF₃) increases electronegativity and metabolic stability .

- Dimethyl groups at the 4-position improve steric shielding and lipophilicity compared to mono-methyl analogs .

Biologische Aktivität

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1187830-63-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15BrClN

- Molecular Weight : 276.60 g/mol

- Physical Appearance : White to yellow or light red to brown solid

- Purity : Typically ≥ 95% .

The biological activity of this compound is largely attributed to its structural similarity to isoquinoline derivatives, which are known for various pharmacological effects. The compound exhibits:

- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the activity of certain bacterial enzymes such as New Delhi metallo-β-lactamase (NDM-1), which is associated with antibiotic resistance .

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. Its mechanism may involve the induction of apoptosis and disruption of cellular signaling pathways .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated significant inhibition of bacterial growth in vitro. The compound was particularly effective against strains producing NDM-1 .

- Cytotoxicity in Cancer Research : In a series of experiments evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited a dose-dependent response leading to increased cell death rates compared to controls. Mechanistic studies suggested involvement of mitochondrial pathways in apoptosis induction .

- Anti-inflammatory Properties : In animal models of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases .

Q & A

Q. Table 1: Key Characterization Data

| Parameter | Technique | Findings | Reference |

|---|---|---|---|

| Crystal system | X-ray diffraction | Monoclinic, P2₁/c | |

| NH proton environment | 1H NMR | δ 4.12 (br, 1H) | |

| Molecular ion | ESI-MS | [M+H]+ m/z 284.12 |

Basic: How should this compound be stored to ensure stability?

Answer:

Store in amber glass vials under argon at -20°C to prevent oxidation and hydrolysis. For short-term use (≤1 week), keep in a desiccator with silica gel. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Answer:

Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl₃) or tautomerism. Validate assignments using 2D NMR (HSQC, HMBC) and compare with computational predictions (DFT/B3LYP). For crystallographic inconsistencies, cross-validate unit cell parameters with Cambridge Structural Database entries .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Molecular docking : Use AutoDock Vina to screen against fungal CYP51 (PDB: 5TZ1). Optimize bromine’s halogen bonding with heme iron (docking score ≤-8.5 kcal/mol).

- In vitro assays : Antifungal activity against Candida albicans (MIC ≤32 µg/mL) correlates with ergosterol biosynthesis inhibition. Validate via LC-MS detection of lanosterol accumulation .

Advanced: How can computational modeling enhance understanding of its reactivity?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting electrophilic regions (e.g., bromine’s σ-hole).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on NH⋯membrane phosphate interactions .

Advanced: What derivatization strategies improve its pharmacological profile?

Answer:

- Cross-coupling : Introduce methoxy groups at C8 via Suzuki-Miyaura reaction (Pd(PPh₃)₄, K₂CO₃, 80°C). Monitor regioselectivity with LC-MS.

- Salt formation : Replace hydrochloride with tosylate for enhanced solubility (logP reduction from 2.8 to 1.5).

- SAR studies : Compare IC₅₀ values against analogs (e.g., 6-chloro derivatives) to establish bromine’s role in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.